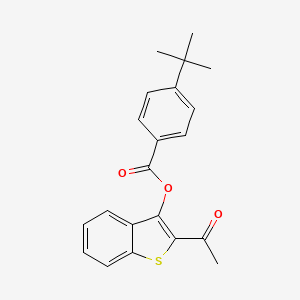![molecular formula C27H25Cl2N3O2 B10873299 [5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10873299.png)
[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of both indole and piperazine moieties, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Piperazine Coupling: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the indole intermediate.
Methanone Formation: The final step involves the formation of the methanone linkage, typically through a condensation reaction between the indole-piperazine intermediate and a methoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound’s indole and piperazine moieties are known for their potential pharmacological activities. It can be used in the development of new drugs targeting specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can intercalate with DNA, while the piperazine group can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-HYDROXYPHENYL)PIPERAZINO]METHANONE
- [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-ETHOXYPHENYL)PIPERAZINO]METHANONE
Uniqueness
The uniqueness of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern and the presence of both methoxy and chlorinated phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
Molecular Formula |
C27H25Cl2N3O2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H25Cl2N3O2/c1-30-24-12-7-20(29)17-23(24)25(18-3-5-19(28)6-4-18)26(30)27(33)32-15-13-31(14-16-32)21-8-10-22(34-2)11-9-21/h3-12,17H,13-16H2,1-2H3 |
InChI Key |
ZILJPLBZKWYTBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10873218.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873221.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)

![9-(3,4-Dimethoxyphenyl)-5,5-dimethyl-13-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one](/img/structure/B10873230.png)
![N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10873232.png)
![(4E)-5-methyl-2-phenyl-4-{[(2Z)-2-(phthalazin-1(2H)-ylidene)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873239.png)
![2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873243.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10873245.png)
![5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10873246.png)
![{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetonitrile](/img/structure/B10873248.png)
![N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
![11-(4-chlorophenyl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873260.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10873261.png)
